molecular formula C20H21N3O7S B1666017 Ampiroxicam CAS No. 99464-64-9

Ampiroxicam

Katalognummer: B1666017
CAS-Nummer: 99464-64-9
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: LSNWBKACGXCGAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Ampiroxicam is synthesized through a series of chemical reactions. The synthetic route involves the formation of an ether carbonate prodrug of piroxicam. The preparation method includes the following steps :

    Formation of the carbonate ester: Piroxicam is reacted with ethyl chloroformate in the presence of a base to form the carbonate ester.

    Etherification: The carbonate ester is then reacted with an alcohol to form the final product, this compound.

Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.

Analyse Chemischer Reaktionen

Hydrolysis to Piroxicam

Ampiroxicam is enzymatically hydrolyzed to its active metabolite, piroxicam, through cleavage of its ester moiety. This reaction occurs during absorption in the gastrointestinal tract, with complete conversion observed in humans .

Reaction Mechanism:

This compoundEsterasesPiroxicam+Carbonic Acid Derivative\text{this compound}\xrightarrow{\text{Esterases}}\text{Piroxicam}+\text{Carbonic Acid Derivative}

Key Findings:

  • Pharmacokinetic Data: After oral administration of this compound (27 mg/day), plasma piroxicam levels reached steady-state concentrations of 6.89±1.74μg/mL6.89\pm 1.74\,\mu g/mL .

  • Conversion Efficiency: No detectable systemic exposure to this compound was observed, confirming near-complete hydrolysis during absorption .

  • Time to Maximum Concentration (tmaxt_{\text{max}}tmax): Piroxicam derived from this compound showed a slightly delayed tmaxt_{\text{max}} (4–6 hours) compared to direct piroxicam administration (2–4 hours) .

Stability Under Analytical Conditions

This compound’s stability was assessed during pharmacokinetic studies using validated ultra-performance liquid chromatography (UPLC) methods .

Experimental Conditions:

  • Mobile Phase: Acetonitrile/water (47:53 v/v) with 0.21% triethylamine (pH 3).

  • Detection: UV absorbance at 360 nm.

  • Recovery: Extraction recovery for piroxicam ranged from 90.81% to 109.86%, with internal standard (meloxicam) recovery at 96.35%–105.73% .

ParameterValue Range
Retention Time1.5 min (piroxicam)
Linearity0.1–50 μg/mL (R2>0.999R^2>0.999)
Precision (RSD%)<3.5%

Role of Structural Features in Reactivity

This compound’s ethoxycarbonyloxyethyl ether group enhances its lipophilicity, facilitating absorption before hydrolysis . The pyridine moiety in its structure may stabilize intermediates during enzymatic cleavage .

Comparative Reactivity of Piroxicam Derivatives:

Derivative TypeStabilityCOX-2 Selectivity
Esters (e.g., this compound)Moderate hydrolytic stabilityNon-selective
SulfonatesHigh stabilityModerate COX-2 selectivity

Source: Stability and selectivity data from piroxicam derivative studies .

Implications for Drug Design

  • Prodrug Strategy: this compound’s design minimizes gastrointestinal irritation by delaying piroxicam release until after absorption .

  • Metabolic Pathway: Hydrolysis avoids first-pass metabolism, improving bioavailability compared to direct piroxicam administration .

Analytical Validation

The UPLC method for quantifying piroxicam demonstrated:

  • Specificity: No interference from endogenous plasma components .

  • Accuracy: 94.5%–105.2% across tested concentrations .

Wissenschaftliche Forschungsanwendungen

Ampiroxicam hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es im Körper zu Piroxicam umgewandelt wird. Piroxicam wirkt, indem es das Enzym Cyclooxygenase (COX) hemmt, das an der Synthese von Prostaglandinen beteiligt ist. Prostaglandine sind Verbindungen, die Entzündungen und Schmerzen vermitteln. Durch die Hemmung von COX reduziert Piroxicam die Produktion von Prostaglandinen und lindert so Schmerzen und Entzündungen .

Wirkmechanismus

Ampiroxicam exerts its effects by being converted to piroxicam in the body. Piroxicam works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are compounds that mediate inflammation and pain. By inhibiting COX, piroxicam reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Biologische Aktivität

Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for piroxicam, primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, safety profile, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its long-acting effects and selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Upon administration, this compound is metabolized into piroxicam, the active form responsible for its therapeutic effects. The conversion rates vary among species, with nearly complete conversion observed in humans and other mammals .

Pharmacokinetics

Key Pharmacokinetic Parameters:

ParameterValue
Bioavailability100% (humans)
Conversion to Piroxicam100% (human), 90% (dog), 70% (rat), 50% (monkey)
C_maxDose-dependent increase
Mean Residence Time (MRT)Influenced by body weight

Studies have shown that this compound exhibits a dose-dependent increase in pharmacokinetic parameters such as area under the curve (AUC) and maximum concentration (C_max) following both single and multiple doses .

Biological Activity

  • Anti-inflammatory Effects :
    This compound effectively reduces inflammation by inhibiting COX enzymes, leading to decreased prostaglandin synthesis. This mechanism is crucial in managing conditions characterized by pain and inflammation .
  • Analgesic Properties :
    In analgesic assessments using the phenylbenzoquinone stretching test, this compound demonstrated an effective dose (ED50) approximately three times higher than that of piroxicam, indicating its potency in alleviating pain .
  • Antitumor Activity :
    Emerging research suggests that this compound may possess antitumor properties. Its mechanism includes the activation of apoptotic pathways via caspase-3 and caspase-9, inhibition of tumor cell proliferation, and anti-angiogenic effects . These findings position this compound as a potential candidate for cancer therapy.
  • Safety Profile :
    Compared to other NSAIDs, this compound has been associated with fewer gastrointestinal complications, making it a favorable option for long-term use in pain management . Adverse reactions are minimal, reinforcing its clinical utility.

Case Studies

Several studies have highlighted the efficacy and safety of this compound:

  • Phase I Study : A clinical trial involving healthy participants assessed the pharmacokinetics of this compound at varying doses over ten days. Results indicated consistent tolerability and effective pain relief comparable to COX-2 inhibitors like meloxicam .
  • Efficacy in Chronic Pain Management : Another study focused on patients with chronic inflammatory conditions demonstrated significant reductions in pain scores with this compound treatment over a sustained period .

Eigenschaften

IUPAC Name

ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNWBKACGXCGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046474
Record name Ampiroxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99464-64-9
Record name Ampiroxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99464-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ampiroxicam [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ampiroxicam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ampiroxicam
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ampiroxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ampiroxicam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPIROXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV32JZB1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ampiroxicam
Reactant of Route 2
Reactant of Route 2
Ampiroxicam
Reactant of Route 3
Reactant of Route 3
Ampiroxicam
Reactant of Route 4
Reactant of Route 4
Ampiroxicam
Reactant of Route 5
Reactant of Route 5
Ampiroxicam
Reactant of Route 6
Reactant of Route 6
Ampiroxicam
Customer
Q & A

Q1: How does ampiroxicam exert its anti-inflammatory effect?

A1: this compound itself is inactive. It is hydrolyzed in the body to its active metabolite, piroxicam [, ]. Piroxicam functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation. By inhibiting COX enzymes, piroxicam reduces prostaglandin synthesis, thereby alleviating inflammation [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H13N3O4S. It has a molecular weight of 327.35 g/mol [].

Q3: What spectroscopic data is available for characterizing this compound?

A3: Researchers use various spectroscopic techniques to characterize this compound. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is frequently employed to determine the concentration of piroxicam, the active metabolite of this compound, in biological samples [, ]. Additional techniques like IR spectroscopy are valuable for structural elucidation, particularly when studying this compound complexes with metals like lanthanides [].

Q4: How is this compound absorbed and metabolized in the body?

A4: this compound is administered orally and is absorbed through the intestinal wall. During absorption, intestinal carboxyesterase enzymes hydrolyze this compound into its active form, piroxicam [, ]. This conversion is rapid and complete, making this compound essentially undetectable in the systemic circulation []. Piroxicam is then further metabolized, primarily in the liver, and excreted mainly through urine.

Q5: What is the half-life of this compound?

A5: this compound itself has a short half-life because it is rapidly converted to piroxicam. Piroxicam, the active metabolite, has a relatively long half-life of approximately 40 hours [, , ]. This long half-life allows for once-daily dosing of this compound in clinical settings.

Q6: Does the long-term administration of this compound lead to drug accumulation?

A6: Research suggests that with consistent once-daily dosing of this compound, piroxicam serum levels reach a steady state and are maintained within a specific range, not exhibiting significant accumulation even with prolonged treatment durations [].

Q7: What conditions is this compound used to treat?

A7: this compound is primarily indicated for its anti-inflammatory and analgesic effects in managing conditions like rheumatoid arthritis [, ]. It provides relief from symptoms such as pain and inflammation.

Q8: Has this compound shown efficacy in pre-emptive analgesia?

A8: Yes, studies indicate that pre-emptively administering this compound, such as before hand surgery, can effectively reduce postoperative pain and the need for additional analgesics [, ].

Q9: What are the potential side effects of this compound?

A9: Like other NSAIDs, this compound can cause gastrointestinal side effects such as dyspepsia, heartburn, nausea, and in some cases, ulcers [, ]. It may also increase the risk of gastrointestinal bleeding.

Q10: Can this compound cause photosensitivity?

A10: Yes, there are reported cases of photosensitivity associated with this compound use [, , , ]. This reaction typically manifests as exaggerated sunburn or skin rashes upon exposure to ultraviolet (UV) radiation, particularly UVA [, ].

Q11: Are there alternative medications to this compound?

A11: Yes, several other NSAIDs are available, each with its own pharmacological profile and potential side effects. The choice of NSAID depends on the specific clinical situation and patient factors.

Q12: What are some areas of ongoing research related to this compound?

A12: Research continues to explore the full potential of this compound and its derivatives. Some areas of interest include:

  • Drug Delivery and Targeting: Investigating novel drug delivery systems for this compound to enhance its efficacy and reduce potential side effects, such as targeted delivery to inflamed tissues [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.